(+)-Myxothiazol
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Overview
Description
Myxothiazol is a 2,4'-bi-1,3-thiazole substituted at the 4-position with a (1E,3S,4R,5E)-7-amino-3,5-dimethoxy-4-methyl-7-oxohepta-1,5-dien-1-yl] group and at the 2'-position with a (2S,3E,5E)-7-methylocta-3,5-dien-2-yl group. It is an inhibitor of coenzyme Q - cytochrome c reductase. It has a role as a mitochondrial respiratory-chain inhibitor and a metabolite. It is a member of 1,3-thiazoles and a monocarboxylic acid amide.
Scientific Research Applications
Inhibition of Respiration and Antifungal Properties : Myxothiazol, derived from the myxobacterium Myxococcus fulvus, is primarily known for its ability to inhibit the growth of yeasts and fungi. It works by blocking oxygen consumption in these organisms (Thierbach & Reichenbach, 1981). Additionally, it's particularly effective against filamentous fungi, with a notable inhibitory concentration for Mucor hiemalis (Gerth, Irschik, Reichenbach, & Trowitzsch, 1980).
Interaction with the Respiratory Chain : Myxothiazol targets the bc1 complex of the respiratory chain, affecting redox components of isolated succinate-cytochrome c reductase complex. It interacts with cytochrome b and the iron-sulfur protein of the bc1 complex, altering the midpoint potentials of cytochromes b-562 and b-566 (von Jagow et al., 1984).
Use in Mitochondrial Complex III Dysfunction Studies : Myxothiazol has been utilized in studies of respiratory chain function, notably in a mouse model where it induced reversible mitochondrial complex III (CIII) dysfunction (Davoudi et al., 2014).
Cell Cycle Effects : It has been shown to block the late G1/S phase of the cell cycle in human lymphoblastic T-cell lines, providing insights into its potential use in cellular biology research (Conradt, Dittmar, Schliephacke, & Trowitzsch-Kienast, 1989).
Inhibitory Action on Electron Transfer : Myxothiazol inhibits electron transport through the b-cl complex of mitochondria by blocking the reduction of cytochromes c and cl (Meinhardt & Crofts, 1982).
Biosynthetic Gene Cluster Research : The biosynthetic mta gene cluster responsible for myxothiazol formation has been a subject of study, revealing insights into the combination of polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS) (Silakowski et al., 1999).
Effect on Persistent Sodium Currents : Research on the impact of myxothiazol on persistent sodium currents via superoxide and protein kinase C in rat hippocampal CA1 cells has expanded the understanding of mitochondrial dysfunction signaling (Lai et al., 2006).
Significance in Genetic Studies : The study of mitochondrial and nuclear myxothiazol resistance in Saccharomyces cerevisiae has contributed to the understanding of the genetic basis of resistance to this inhibitor (Thierbach & Michaelis, 2004).
properties
Molecular Formula |
C25H33N3O3S2 |
---|---|
Molecular Weight |
487.7 g/mol |
IUPAC Name |
(2E,4R,5S,6E)-3,5-dimethoxy-4-methyl-7-[2-[2-[(3E,5E)-7-methylocta-3,5-dien-2-yl]-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]hepta-2,6-dienamide |
InChI |
InChI=1S/C25H33N3O3S2/c1-16(2)9-7-8-10-17(3)24-28-20(15-33-24)25-27-19(14-32-25)11-12-21(30-5)18(4)22(31-6)13-23(26)29/h7-18,21H,1-6H3,(H2,26,29)/b9-7+,10-8+,12-11+,22-13+/t17?,18-,21+/m1/s1 |
InChI Key |
XKTFQMCPGMTBMD-YCSHSZEBSA-N |
Isomeric SMILES |
C[C@H]([C@H](/C=C/C1=CSC(=N1)C2=CSC(=N2)C(C)/C=C/C=C/C(C)C)OC)/C(=C\C(=O)N)/OC |
SMILES |
CC(C)C=CC=CC(C)C1=NC(=CS1)C2=NC(=CS2)C=CC(C(C)C(=CC(=O)N)OC)OC |
Canonical SMILES |
CC(C)C=CC=CC(C)C1=NC(=CS1)C2=NC(=CS2)C=CC(C(C)C(=CC(=O)N)OC)OC |
Pictograms |
Acute Toxic |
synonyms |
2,6-heptadienamide, 7-(2'-(1,6-dimethyl-2,4-heptadienyl)(2,4'-bithiazol)-4-yl)-3,5-dimethoxy-4-methyl- myxothiazol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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